[(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine
Overview
Description
“(3-Fluorophenyl)(pyridin-2-yl)methylamine” is a chemical compound . More detailed information about its structure, uses, and suppliers can be found on ChemicalBook .
Molecular Structure Analysis
The molecular structure of “(3-Fluorophenyl)(pyridin-2-yl)methylamine” can be found on ChemicalBook . A study on the use of pyrrolidine in drug discovery discusses the structure of similar compounds .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Fluorophenyl)(pyridin-2-yl)methylamine” are not detailed in the retrieved papers, a study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives provides information on similar reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Fluorophenyl)(pyridin-2-yl)methylamine”, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on ChemicalBook .Scientific Research Applications
Chemoselective Alkene Hydrocarboxylation Initiators
The compound diphenylphosphino(phenyl pyridin-2-yl methylene)amine, closely related to (3-Fluorophenyl)(pyridin-2-yl)methylamine, has been utilized in the field of organometallic chemistry. It serves as a P–N-chelating ligand and exhibits potential as a selective initiator for alkene hydrocarboxylation, a chemical reaction crucial in the synthesis of various organic compounds (Dyer, Fawcett, & Hanton, 2005).
Fluorescent pH Sensors
The heteroatom-containing organic fluorophore 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, which shares structural similarities with (3-Fluorophenyl)(pyridin-2-yl)methylamine, demonstrates unique properties as a fluorescent pH sensor. It showcases the phenomenon of aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a versatile tool in pH sensing and chemosensing applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).
Photocatalytically Active Derivatives
A study involving the Hofmann reaction of o-(pyridin-2-yl)aryl amides, which are structurally related to (3-Fluorophenyl)(pyridin-2-yl)methylamine, led to the creation of potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. These compounds show promise as superior photocatalysts in organic transformations, offering a new avenue in the field of photocatalytic chemistry (Gao, Wan, Zhang, Wu, Liu, & Zhang, 2020).
Fluorescent Detection of Inorganic Cations
The novel fluorescent dye bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1), similar in structure to (3-Fluorophenyl)(pyridin-2-yl)methylamine, is effective in the fluorescence detection of small inorganic cations. This compound's electron transfer mechanism is influenced by the complexation of electro-donative parts by inorganic cations, thus proving useful in sensing applications (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
properties
IUPAC Name |
1-(3-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-15-13(12-7-2-3-8-16-12)10-5-4-6-11(14)9-10/h2-9,13,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALOMWOZVCCEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)F)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.